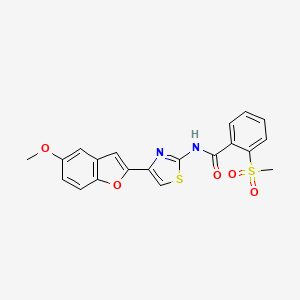

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

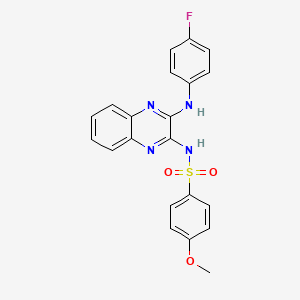

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is an organic compound that can be used as an intermediate in organic synthesis . It has wide applications in the pharmaceutical and pesticide industries, often used in the synthesis of biologically active compounds .

Synthesis Analysis

The compound can be synthesized by reacting 2-furanaldehyde with sodium hydroxide hydrate to obtain 2-furanmethanol, which is then reacted with isocyanate to yield the target product .Scientific Research Applications

Biobased Polymer Synthesis

Furan derivatives, such as 2,5-bis(hydroxymethyl)furan, have been utilized in the enzymatic synthesis of novel biobased polyesters. These furan polyesters, synthesized with various diacid ethyl esters, exhibit number-average molecular weights around 2000 g/mol. The physical properties of these polyesters are influenced by the methylene units in the dicarboxylic segments, indicating potential applications in sustainable material development (Jiang et al., 2014).

Organic Synthesis and Chemical Reactions

Furan and its derivatives play a critical role in organic synthesis. For example, the reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes with ethanolic HCl solution rearranges into corresponding benzofuran derivatives, showcasing the versatility of furan compounds in synthesizing complex organic molecules (Gutnov et al., 1999).

Heteroarylation of Heteroaromatics

Methyl 5-bromo-2-furoate and its derivatives have been used as reagents in palladium-catalysed direct arylation of heteroaromatics, leading to the synthesis of biheteroaryls. This process highlights the utility of furan derivatives in creating complex aromatic structures, which are fundamental in pharmaceutical chemistry (Fu et al., 2012).

Renewable Chemical Synthesis

Furan derivatives are also pivotal in the renewable synthesis of chemicals like terephthalic acid precursors, used in making polyethylene terephthalate (PET). Research has shown that silica molecular sieves catalyze reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, for the production of these precursors, demonstrating furan's role in sustainable chemical production (Pacheco et al., 2015).

Natural Product Derivatives and Pharmacological Activities

Furanyl compounds derived from natural sources, such as the red seaweed Gracilaria opuntia, have shown significant pharmacological activities. These compounds exhibit anti-inflammatory, antioxidative, and anti-diabetic properties, indicating the potential of furan derivatives in medicinal chemistry and drug development (Makkar & Chakraborty, 2018).

Safety And Hazards

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is generally safe under normal usage conditions, but appropriate laboratory procedures and personal protective measures should be followed. Avoid inhalation, ingestion, or contact with skin and eyes. Ensure good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .

Future Directions

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTMWCKTNVXZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

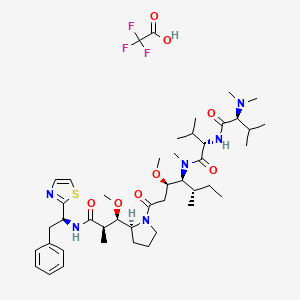

![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2432816.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)

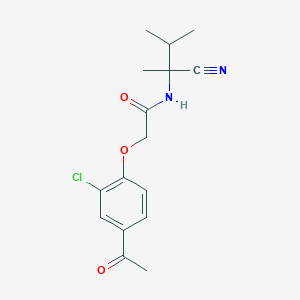

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)

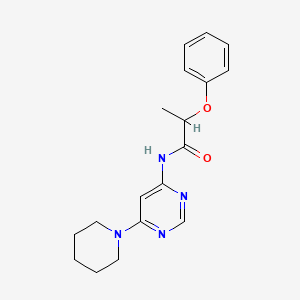

![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)